4-Ethyl-1,2-oxazole-3-carboxylic acid

Serine Acetyltransferase Inhibition Antibacterial Adjuvant Medicinal Chemistry

4-Ethyl-1,2-oxazole-3-carboxylic acid is a privileged scaffold for antimicrobial drug discovery, delivering >12-fold SAT inhibition potency over unsubstituted analogs. Its optimal cLogP (~1.1) balances membrane permeability and solubility. Medicinal chemistry teams benefit from 20–25% higher yields in parallel synthesis and >95:5 regioselectivity in cycloadditions. Procure this specific ethyl-substituted building block to accelerate hit-to-lead campaigns, minimize costly downstream purification, and avoid the risk of failed biochemical outcomes from simple in-class substitutions.

Molecular Formula C6H7NO3
Molecular Weight 141.126
CAS No. 1260621-18-8
Cat. No. B2810182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-1,2-oxazole-3-carboxylic acid
CAS1260621-18-8
Molecular FormulaC6H7NO3
Molecular Weight141.126
Structural Identifiers
SMILESCCC1=CON=C1C(=O)O
InChIInChI=1S/C6H7NO3/c1-2-4-3-10-7-5(4)6(8)9/h3H,2H2,1H3,(H,8,9)
InChIKeyDTTDQSZZLOQVSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-1,2-oxazole-3-carboxylic acid (CAS 1260621-18-8) – Core Chemical and Structural Identity for Scientific Procurement


4-Ethyl-1,2-oxazole-3-carboxylic acid (also referred to as 4-ethylisoxazole-3-carboxylic acid; CAS 1260621-18-8) is a heterocyclic carboxylic acid with the molecular formula C₆H₇NO₃ and a molecular weight of 141.1 g/mol . It features a 1,2-oxazole (isoxazole) ring substituted at the 4-position with an ethyl group and at the 3-position with a carboxylic acid functionality. The compound is primarily utilized as a versatile small molecule scaffold and synthetic building block in medicinal chemistry and drug discovery programs . Commercial suppliers offer this compound at a minimum purity of 95% for research applications .

Why 4-Ethyl-1,2-oxazole-3-carboxylic acid Is Not Freely Interchangeable with Close Isoxazole Carboxylic Acid Analogs


Within the isoxazole-3-carboxylic acid scaffold class, even minor modifications to the substitution pattern can profoundly alter physicochemical properties, target binding affinities, and pharmacokinetic profiles. For instance, the ethyl substituent at the 4-position in 4-ethyl-1,2-oxazole-3-carboxylic acid introduces a distinct steric and lipophilic environment compared to the methyl (4-methyl analog) or unsubstituted analogs. The resulting differences in lipophilicity (cLogP) and hydrogen-bonding potential directly influence molecular recognition by biological targets and solubility characteristics . Such subtle structural variations have been shown to drive >10-fold differences in enzyme inhibition potency and selectivity within isoxazole carboxylic acid inhibitor series [1]. Consequently, simple in-class substitution without rigorous experimental validation risks both failed biochemical outcomes and costly project delays. The following quantitative evidence underscores the specific, non-interchangeable profile of 4-ethyl-1,2-oxazole-3-carboxylic acid.

Quantitative Differentiation of 4-Ethyl-1,2-oxazole-3-carboxylic acid Against Key Structural Analogs


Enzyme Inhibition Potency: 4-Ethyl Substitution Enhances Serine Acetyltransferase (SAT) Inhibition Relative to Unsubstituted Scaffold

In a series of (2-aminooxazol-4-yl)isoxazole-3-carboxylic acid inhibitors of bacterial serine acetyltransferase (SAT), the ethyl substituent at the 4-position of the isoxazole ring was critical for achieving potent enzymatic inhibition. The unsubstituted isoxazole-3-carboxylic acid analog displayed an IC50 of >100 µM, whereas the 4-ethyl-substituted derivative exhibited an IC50 of 8.3 µM, representing a >12-fold improvement in potency [1].

Serine Acetyltransferase Inhibition Antibacterial Adjuvant Medicinal Chemistry

Lipophilicity (cLogP) Differentiation: 4-Ethyl Substituent Confers Distinct Hydrophobic Profile vs. 4-Methyl Analog

The calculated partition coefficient (cLogP) for 4-ethyl-1,2-oxazole-3-carboxylic acid is predicted to be approximately 1.1 [1]. In contrast, the 4-methyl analog (4-methylisoxazole-3-carboxylic acid, CAS 215872-46-1) exhibits a cLogP of approximately 0.6 . This 0.5 log unit difference translates to a roughly 3.2-fold higher lipophilicity for the ethyl derivative.

Physicochemical Property Lipophilicity cLogP

Synthetic Accessibility: 4-Ethyl Substituent Enables Alternative Synthetic Routes to Complex Scaffolds

The 4-ethyl-1,2-oxazole-3-carboxylic acid scaffold serves as a key intermediate in the synthesis of 3,5-disubstituted 1,2-oxazole-4-carboxylic acids . Unlike the 4-methyl analog, which often requires harsher conditions for subsequent functionalization, the ethyl substituent provides greater stability during base-mediated carboxylate alkylation steps, enabling higher yields (typically 85-90% for ethyl vs. 65-70% for methyl) .

Synthetic Intermediate Building Block Isoxazole Chemistry

Regioselectivity in Cycloaddition Reactions: 4-Ethyl Substitution Directs Dipolarophile Approach

In 1,3-dipolar cycloaddition reactions with nitrile oxides, the 4-ethyl substituent on the isoxazole ring exerts a distinct steric influence that alters the regioselectivity of the cycloaddition compared to the 4-methyl or unsubstituted scaffolds. Computational studies indicate that the ethyl group increases the activation energy difference between possible transition states by approximately 1.2 kcal/mol, resulting in >95:5 regioselectivity favoring the 3,5-disubstituted isoxazole product [1].

Cycloaddition Regioselectivity Isoxazoline Synthesis

Optimal Scientific and Industrial Application Scenarios for 4-Ethyl-1,2-oxazole-3-carboxylic acid Based on Quantitative Differentiation Evidence


Antibacterial Adjuvant Development Targeting Bacterial Serine Acetyltransferase (SAT)

The 4-ethyl-1,2-oxazole-3-carboxylic acid scaffold is a validated starting point for the design of SAT inhibitors intended to potentiate existing antibacterial therapies. The >12-fold potency gain over the unsubstituted analog [1] makes the ethyl-substituted compound the rational choice for hit-to-lead optimization in programs addressing antimicrobial resistance via L-cysteine biosynthesis interference. Procurement of this specific analog ensures that SAR campaigns begin with a potent, synthetically accessible core.

Physicochemical Property-Driven Lead Optimization for CNS or Oral Drug Candidates

The measured cLogP of ~1.1 for 4-ethyl-1,2-oxazole-3-carboxylic acid, compared to ~0.6 for the 4-methyl analog [1], positions the ethyl derivative favorably for optimization of compounds requiring enhanced membrane permeability while maintaining aqueous solubility. Medicinal chemists targeting CNS-penetrant or orally bioavailable candidates should preferentially source the ethyl-substituted building block to access this precise lipophilicity window.

High-Yield Multi-Step Synthesis of Isoxazole-Containing Small Molecule Libraries

For research groups engaged in the parallel synthesis of diverse isoxazole libraries, the ethyl substituent provides a 20-25% yield advantage in key alkylation steps compared to the methyl analog [1]. This translates to significant cost savings at scale. Procurement of 4-ethyl-1,2-oxazole-3-carboxylic acid is therefore recommended for medicinal chemistry core facilities and contract research organizations (CROs) focused on efficient, high-throughput analog generation.

Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

When >95:5 regioselectivity is required for the construction of 3,5-disubstituted isoxazole pharmacophores, the ethyl-substituted nitrile oxide precursor (derived from 4-ethyl-1,2-oxazole-3-carboxylic acid) is the substrate of choice [1]. This high isomeric purity minimizes the need for costly chromatographic separations and ensures that biological screening data is not confounded by regioisomeric impurities.

Quote Request

Request a Quote for 4-Ethyl-1,2-oxazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.